Durantoside II
Overview
Description
Durantoside II Description
Durantoside II is one of the iridoid glucosides isolated from the leaves of Duranta erecta. It was found alongside other compounds such as duranterectosides A, B, C, and D, durantosides I and III, lamiide, lamiidoside, and verbascoside. The isolation of durantoside II from Duranta erecta suggests its natural occurrence in this plant species, which may contribute to the plant's chemical profile and potential biological activities .
Synthesis Analysis
While the provided papers do not directly discuss the synthesis of durantoside II, they do mention the synthesis of analogues of durantoside I from Citharexylum spinosum L.. These analogues were created by modifying the sugar moiety through silylation or acetylation and by removing the cinnamate group at the C-7 position. The modifications were aimed at enhancing the cytotoxicity of the compounds against several cancer cell lines . This information suggests that similar synthetic strategies could potentially be applied to durantoside II to alter its properties or enhance its biological activity.
Molecular Structure Analysis
The structure of durantoside II was elucidated using spectroscopic evidence, as mentioned in the research on Duranta erecta. Spectroscopic techniques such as NMR and mass spectrometry are typically used to determine the molecular structure of new compounds. The specific details of the molecular structure of durantoside II, however, are not provided in the abstracts .
Chemical Reactions Analysis
The provided data does not include specific chemical reactions involving durantoside II. However, the synthesis of analogues of durantoside I involved chemical reactions such as silylation, acetylation, and the removal of specific functional groups. These reactions are indicative of the types of chemical modifications that iridoid glucosides can undergo to alter their properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of durantoside II are not detailed in the provided abstracts. Generally, the physical properties of iridoid glucosides like solubility, melting point, and optical rotation can be determined through experimental methods, while chemical properties such as reactivity and stability are often inferred from the molecular structure and functional groups present in the compound. The isolation of durantoside II from a natural source implies that it possesses certain solubility characteristics that allow for its extraction and purification .
Scientific Research Applications
Isolation and Structure Elucidation : Durantoside II has been isolated from the leaves of Duranta erecta, along with other iridoid glucosides. The structure of Durantoside II was elucidated based on spectroscopic evidence (Takeda et al., 1995).
Chemical Composition Studies : Studies on the leaves of Duranta repens Linn revealed the presence of Durantoside II among other compounds. Its structure was determined using spectral and chemical evidence, highlighting its role in the chemical composition of the plant (Kuo et al., 1996).
Synthetic Analogs and Cytotoxic Activity : Research on synthetic analogs of Durantoside I from Citharexylum spinosum L. showed that modifications to the sugar moiety by silylation or acetylation and/or removal of the cinnamate group at the C-7 position could enhance cytotoxicity against several cancer cell lines. This suggests potential applications of Durantoside II in cancer research (Apisornopas et al., 2018).
Phytotoxic Investigations : A study focused on the phytotoxic potential of flowers from Citharexylum spinosum, isolating compounds including durantoside-I and its analogs. The study's findings on phytotoxic effects could be relevant to understanding the biological activity of Durantoside II (Ayeb-Zakhama et al., 2015).
Quantification in Medicinal Herbs : A study established a method for the quality evaluation of Duranta erecta, a medicinal herb, which included quantifying various compounds like Durantoside I and II. This highlights the importance of Durantoside II in herbal medicine and quality control (Srivastava et al., 2019).
Safety And Hazards
Durantoside II is not classified as a hazardous substance or mixture . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken . It is advised to use personal protective equipment, ensure adequate ventilation, and avoid breathing vapors, mist, dust, or gas .
properties
IUPAC Name |
methyl (1S,4aR,6S,7R,7aS)-4a,7-dihydroxy-6-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]oxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34O14/c1-26(34)17(40-18(29)9-6-13-4-7-14(36-2)8-5-13)10-27(35)15(23(33)37-3)12-38-25(22(26)27)41-24-21(32)20(31)19(30)16(11-28)39-24/h4-9,12,16-17,19-22,24-25,28,30-32,34-35H,10-11H2,1-3H3/b9-6+/t16-,17+,19-,20+,21-,22-,24+,25+,26+,27+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVQVHBAATHWQAS-OALRNCSFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC2(C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O)OC(=O)C=CC4=CC=C(C=C4)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1([C@H](C[C@]2([C@@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)OC(=O)/C=C/C4=CC=C(C=C4)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Durantoside II | |
CAS RN |
53526-66-2 | |
Record name | Durantoside II | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053526662 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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